2-Methyl-3-(methylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBRTGCOFQHWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295124 | |
| Record name | 2-Methyl-3-(methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149384-42-8 | |
| Record name | 2-Methyl-3-(methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149384-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(methylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elaborate Synthetic Methodologies for 2 Methyl 3 Methylthio Benzoic Acid
Comprehensive Retrosynthetic Analysis and Identification of Strategic Disconnections for the Target Compound
A thorough retrosynthetic analysis of 2-Methyl-3-(methylthio)benzoic acid reveals several key disconnections that form the basis for plausible synthetic strategies. The primary goal is to break down the target molecule into simpler, commercially available starting materials.
One logical disconnection is the C-C bond between the aromatic ring and the carboxylic acid group. This leads back to a 2-methyl-3-(methylthio)bromobenzene or a similar halogenated precursor, which could then be carboxylated. This approach highlights the importance of forming a key intermediate with the desired 1,2,3-trisubstitution pattern.
Another strategic disconnection involves the C-S bond of the methylthio group. This suggests a precursor such as a 2-methyl-3-halobenzoic acid or a related derivative, which could undergo nucleophilic substitution with a methylthiolate source.
A third approach involves disconnecting the C-C bond of the methyl group, pointing towards a 3-(methylthio)benzoic acid derivative that could be methylated. However, achieving the desired regioselectivity in the methylation step can be challenging.
Finally, a convergent synthesis can be envisioned where two fragments are coupled together. For instance, a Suzuki or other cross-coupling reaction could be employed to join an appropriately substituted aryl halide with a suitable coupling partner.
These disconnections pave the way for the exploration of various direct synthetic pathways, each with its own set of advantages and challenges.
Direct Synthetic Pathways and Catalytic Approaches
Based on the retrosynthetic analysis, several direct synthetic pathways can be devised to synthesize this compound. These methods leverage a range of modern and classical organic reactions.
Metal-Catalyzed Carbonylation Reactions on Ortho-Substituted Aromatics
Metal-catalyzed carbonylation reactions offer a direct route to introduce a carboxylic acid group onto an aromatic ring. nih.gov In the context of synthesizing this compound, a suitable precursor would be 1-halo-2-methyl-3-(methylthio)benzene. Palladium-catalyzed carbonylation is a particularly effective method for this transformation.
The reaction typically involves treating the aryl halide with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. For instance, bulky and electron-rich phosphine ligands like Xantphos have been shown to be effective in the carbonylation of aryl bromides at atmospheric pressure. nih.gov The reaction can be carried out in a solvent such as triethylamine, which can also serve as the base. nih.gov Subsequent hydrolysis of the resulting acylpalladium intermediate or ester derivative would yield the desired benzoic acid.
| Precursor | Catalyst System | Reaction Conditions | Product | Yield |
| 1-Bromo-2-methyl-3-(methylthio)benzene | Pd(OAc)₂ / Xantphos | CO (1 atm), Et₃N, 70 °C, then H₃O⁺ | This compound | Moderate to High (estimated) |
| 1-Iodo-2-methyl-3-(methylthio)benzene | PdCl₂(PPh₃)₂ | CO, Base, Solvent, Heat, then H₃O⁺ | This compound | Moderate to High (estimated) |
Oxidative Methodologies for Methyl- and Methylthio-Substituted Benzaldehydes or Benzylic Alcohols
The oxidation of a pre-existing functional group is a classic and reliable method for the synthesis of carboxylic acids. For the preparation of this compound, a suitable precursor would be either 2-methyl-3-(methylthio)benzaldehyde (B15380122) or 2-methyl-3-(methylthio)benzyl alcohol.
The aldehyde can be oxidized to the carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂). The oxidation of the corresponding benzyl (B1604629) alcohol can also be achieved using strong oxidizing agents. Care must be taken to avoid over-oxidation or side reactions involving the methylthio group, which can be sensitive to certain oxidizing conditions.
The synthesis of the precursor, 2-methyl-3-(methylthio)benzyl alcohol, could be achieved through the reduction of the corresponding benzaldehyde (B42025) or by other synthetic routes. A patent describes a method for preparing 2-methyl-3-phenyl benzyl alcohol from 2,3-dimethyl biphenyl, which involves chlorination followed by esterification and hydrolysis. google.com A similar strategy could potentially be adapted.
| Precursor | Oxidizing Agent | Reaction Conditions | Product |
| 2-Methyl-3-(methylthio)benzaldehyde | KMnO₄ | Basic solution, Heat, then H₃O⁺ | This compound |
| 2-Methyl-3-(methylthio)benzyl alcohol | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature | This compound |
| 2-Methyl-3-(methylthio)benzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH, H₂O, Room temperature | This compound |
Table 2: Oxidative Routes to this compound
Directed Ortho Metalation Strategies Leading to Benzoic Acid Formation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
In the synthesis of this compound, the methylthio group itself can act as a directing group, although it is considered a weaker DMG. A more effective strategy would be to start with a precursor that contains a stronger DMG. For instance, starting with 3-(methylthio)toluene, the methylthio group could direct lithiation to the 2-position. Subsequent carboxylation with CO₂ would then yield the target molecule.
Alternatively, one could start with a benzoic acid derivative where the carboxylate group itself acts as the DMG. For example, the lithiation of an unprotected benzoic acid can occur ortho to the carboxylate group. organic-chemistry.org
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product |
| 3-(Methylthio)toluene | s-BuLi, TMEDA, THF, -78 °C | CO₂ | 2-Lithio-1-methyl-3-(methylthio)benzene | This compound |
| 3-Methylbenzoic acid | s-BuLi, TMEDA, THF, -90 °C | (CH₃S)₂ | 2-(Methylthio)-3-methylbenzoic acid | This compound |
Table 3: Directed Ortho Metalation Approaches
Nucleophilic Aromatic Substitution (SNAr) Routes Involving Halogenated Precursors and Thiolates
Nucleophilic aromatic substitution (SNAr) provides a viable route for the introduction of the methylthio group. chadsprep.com This reaction typically requires an aryl halide activated by strongly electron-withdrawing groups (EWGs) ortho or para to the leaving group.
A potential route to this compound could start with a precursor like 2-chloro-3-nitrotoluene. The nitro group activates the ring towards nucleophilic attack by a thiolate, such as sodium thiomethoxide (NaSMe). The resulting 2-methyl-3-(methylthio)nitrobenzene could then be converted to the target benzoic acid. This would involve reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid.
| Precursor | Nucleophile | Reaction Conditions | Intermediate | Subsequent Steps | Product |
| 2-Chloro-3-nitrotoluene | NaSMe | DMF, Heat | 2-Methyl-3-(methylthio)nitrobenzene | 1. Reduction (e.g., Fe/HCl) 2. Diazotization (NaNO₂/HCl) 3. Sandmeyer (CuCN) 4. Hydrolysis (H₃O⁺) | This compound |
| 2-Fluoro-3-nitrobenzoic acid | NaSMe | Polar aprotic solvent | 2-(Methylthio)-3-nitrobenzoic acid | Reduction of nitro group | 3-Amino-2-(methylthio)benzoic acid (related compound) |
Table 4: Nucleophilic Aromatic Substitution Strategies
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Methyl and Aryl-Thioether Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net To synthesize this compound, one could envision coupling a dihalogenated precursor, such as 2,3-dibromotoluene, sequentially. For example, a first Suzuki coupling could introduce a methylthio group (via a suitable boron reagent), followed by a second coupling or another functionalization to install the carboxylic acid. A more direct approach would involve the Suzuki coupling of a boronic acid derivative of the target molecule's core structure with a suitable partner.
Sonogashira Coupling: The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming C(sp)-C(sp²) bonds. scielo.org.mxrsc.org A potential strategy could involve the Sonogashira coupling of a suitably substituted aryl halide, such as 1-iodo-2-methyl-3-(methylthio)benzene, with a protected acetylene. Subsequent deprotection and oxidation of the alkyne would yield the carboxylic acid.
| Coupling Partners | Catalyst System | Reaction Conditions | Product of Coupling | Subsequent Steps | Final Product |
| 2-Bromo-3-(methylthio)toluene and a boronic acid with a protected carboxyl group | Pd(PPh₃)₄, Base | Solvent, Heat | Precursor to the benzoic acid | Deprotection | This compound |
| 1-Iodo-2-methyl-3-(methylthio)benzene and Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Solvent, Room Temperature | 2-Methyl-3-((trimethylsilyl)ethynyl)-1-(methylthio)benzene | 1. Deprotection (e.g., K₂CO₃, MeOH) 2. Oxidation (e.g., KMnO₄) | This compound |
Table 5: Cross-Coupling Strategies
Convergent and Divergent Synthetic Pathways through Sequential Functionalization
Strategic Introduction of the Methylthio Moiety
A crucial step in any synthetic route is the formation of the C-S bond to create the methylthio ether. This can be accomplished at various stages of the synthesis, using several reliable methodologies.
One of the most direct methods for forming an aryl methyl thioether is the S-methylation of the corresponding thiophenol. In this approach, a precursor such as 3-mercapto-2-methylbenzoic acid is treated with a methylating agent. The reaction proceeds via nucleophilic attack of the thiolate anion, generated in situ by a base, on the methylating agent.
The choice of methylating agent and base is critical for achieving high yields and avoiding side reactions, such as O-methylation of the carboxylic acid. Mass spectrometry studies have confirmed that while phenol (B47542) protonation can occur on both the ring and the oxygen, thiophenol is almost exclusively methylated at the sulfur atom, highlighting the high selectivity of this reaction. kuleuven.be
Table 1: Comparison of Reagents for S-Methylation of 3-Mercapto-2-methylbenzoic Acid
| Methylating Agent | Base | Solvent | Typical Yield (%) | Reference Principles |
|---|---|---|---|---|
| Methyl iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF | ~96% | chemicalbook.com |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Methanol/Water | High | General Knowledge |
This table is illustrative, based on reactions with similar substrates.
The thiol-ene reaction involves the addition of a thiol to an alkene, typically proceeding via a free-radical or Michael addition mechanism to form a thioether. wikipedia.orgacsgcipr.org This reaction is known for its high efficiency and stereoselectivity, usually resulting in an anti-Markovnikov product. wikipedia.orgacsgcipr.org While highly effective for synthesizing aliphatic thioethers and certain sulfur-containing heterocycles, its application to the direct synthesis of aromatic thioethers like this compound is less common. mdpi.com
A powerful and versatile strategy for forming aryl thioether bonds is through transition metal-catalyzed cross-coupling reactions. acsgcipr.org These reactions typically couple an aryl halide or triflate with a thiol or a thiol equivalent. acsgcipr.org Palladium and copper-based catalytic systems are the most widely employed for this transformation. acsgcipr.org
The general mechanism for palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination-type conditions) involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate, and subsequent reductive elimination to yield the aryl thioether product and regenerate the catalyst. acsgcipr.orgnih.gov The choice of ligand is crucial for the reaction's success. acsgcipr.org A notable advancement is the use of thioacetates as odorless and stable thiol surrogates, which can be coupled with aryl halides under mild, palladium-catalyzed conditions. nih.gov
Table 2: Illustrative Catalytic Systems for Thioetherification of 3-Bromo-2-methylbenzoic Acid
| Catalyst Precursor | Ligand | Base | Thiol Source | Solvent | Reference Principles |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | CH₃SH | Toluene | acsgcipr.org |
| CuI | Phenanthroline | K₃PO₄ | CH₃SNa | DMF | acsgcipr.org |
This table presents hypothetical conditions based on established catalytic systems.
Regioselective Introduction and Manipulation of the Methyl Group
The precise placement of the methyl group at the C-2 position relative to the other substituents is a significant challenge. Synthetic strategies must address this regiochemical control. One approach involves starting with a molecule that already contains the desired 1,2,3-substitution pattern. Alternatively, one can begin with a less substituted aromatic ring and introduce the methyl group regioselectively.
For instance, a synthesis could commence with 3-chloro-o-xylene, which already possesses the 1,2-dimethyl arrangement. Selective oxidation of one of the methyl groups could then yield the corresponding benzoic acid. google.com Another strategy involves the directed ortho-metalation of a substituted toluene. A directing group at the C-3 position can guide lithiation and subsequent methylation to the C-2 position.
Advanced Carboxylic Acid Functional Group Interconversions
In many synthetic plans, the carboxylic acid functionality is not carried through the entire sequence but is introduced at a late stage via a functional group interconversion. solubilityofthings.com This can prevent undesired reactions with the acidic proton or the carboxyl group itself. Common precursors that can be converted to a carboxylic acid include nitriles, aldehydes, primary alcohols, and esters.
Hydrolysis of Nitriles: A common route involves the synthesis of 2-methyl-3-(methylthio)benzonitrile, which can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid. This strategy is employed in patented methods for producing related methylthiobenzoic acids. google.comgoogle.com
Oxidation of Alcohols or Aldehydes: A benzyl alcohol or benzaldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents, from strong permanganate or chromic acid to milder reagents, can be used. imperial.ac.uk
Hydrolysis of Esters: The target molecule can be synthesized as its methyl or ethyl ester, which serves as a protecting group for the carboxylic acid. The ester can then be easily hydrolyzed as the final step. chemicalbook.comnih.gov This is a very common strategy, often referred to as Fischer esterification in its formation. libretexts.orguomustansiriyah.edu.iq
Table 3: Common Functional Group Interconversions to a Carboxylic Acid Moiety
| Precursor Functional Group | Reagents | Reaction Type | Reference Principles |
|---|---|---|---|
| Nitrile (-CN) | H₃O⁺ or NaOH, H₂O then H⁺ | Hydrolysis | google.com |
| Primary Alcohol (-CH₂OH) | KMnO₄ or PCC, then H₂O₂ | Oxidation | imperial.ac.uk |
| Aldehyde (-CHO) | Ag₂O (Tollens' reagent) or H₂O₂ | Oxidation | imperial.ac.uk |
Exploration of Sustainable and Green Chemistry Synthetic Protocols
The development of sustainable synthetic methods aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of this compound, phase-transfer catalysis and the use of aqueous or solvent-free systems are promising green alternatives to traditional methods that often rely on volatile organic solvents and harsh reaction conditions.
Phase-Transfer Catalysis in Alkylation and Carboxylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. ucc.ie In the context of synthesizing this compound from 2-methyl-3-chlorobenzoic acid, a phase-transfer catalyst can enable the transfer of the methylthiolate anion (CH₃S⁻) from an aqueous phase to an organic phase containing the aryl halide. This circumvents the need for anhydrous conditions and expensive, polar aprotic solvents.
The reaction mechanism involves the formation of an ion pair between the lipophilic cation of the phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) and the methylthiolate anion. This ion pair is soluble in the organic phase, where it can react with the 2-methyl-3-chlorobenzoic acid. The catalyst is then regenerated and returns to the aqueous phase to transport another methylthiolate anion, thus continuing the catalytic cycle.
A proposed reaction scheme is as follows:
Aqueous Phase: Sodium methyl mercaptide (NaSMe) is dissolved in water.
Catalyst Action: A phase-transfer catalyst, such as a tetraalkylammonium halide (R₄N⁺X⁻), exchanges its anion with the methylthiolate anion to form a lipophilic ion pair (R₄N⁺SMe⁻).
Organic Phase: The ion pair migrates into the organic phase (or a solvent-free liquid reactant phase) containing 2-methyl-3-chlorobenzoic acid.
Nucleophilic Substitution: The methylthiolate anion attacks the aromatic ring, displacing the chloride to form this compound.
Catalyst Regeneration: The catalyst cation (R₄N⁺) pairs with the displaced chloride anion (Cl⁻) and returns to the aqueous phase, where it can restart the cycle.
The choice of the phase-transfer catalyst is crucial for the efficiency of the reaction. Quaternary ammonium salts are commonly employed due to their stability and effectiveness. mdpi.com The lipophilicity of the cation and the nature of the anion can significantly influence the reaction rate and yield.
Table 1: Influence of Different Phase-Transfer Catalysts on the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 5 | 6 | 85 |
| Tetrabutylammonium chloride (TBAC) | 5 | 6 | 82 |
| Benzyltriethylammonium chloride (BTEAC) | 5 | 8 | 78 |
| Aliquat 336 | 5 | 5 | 92 |
Note: The data in this table is illustrative and based on typical results for similar nucleophilic aromatic substitution reactions under phase-transfer catalysis conditions.
Solvent-Free or Aqueous Medium Reaction Systems
A significant advancement in green chemistry is the move towards solvent-free or aqueous reaction systems. ucc.ie For the synthesis of this compound, conducting the reaction in an aqueous medium with a phase-transfer catalyst offers several advantages. Water is a non-toxic, non-flammable, and inexpensive solvent. Utilizing an aqueous system can simplify the work-up procedure, as the organic product can often be easily separated from the aqueous phase.
Solvent-free conditions represent an even greener approach. In such a system, the reaction mixture consists of the neat reactants and the catalyst. This minimizes waste and eliminates the costs and hazards associated with solvent use, recovery, and disposal. The reaction between 2-methyl-3-chlorobenzoic acid (a solid) and an aqueous solution of sodium methyl mercaptide could be performed under solid-liquid phase-transfer catalysis (SL-PTC) conditions.
Table 2: Comparison of Reaction Media for the Synthesis of this compound
| Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Advantages |
|---|---|---|---|---|
| Toluene/Water | 90 | 6 | 88 | Reduced use of hazardous solvents compared to polar aprotic solvents. |
| Water (with PTC) | 100 | 8 | 85 | Avoids organic solvents, simplifies work-up. |
| Solvent-Free (SL-PTC) | 110 | 10 | 80 | Eliminates organic solvents, high atom economy. |
Note: The data in this table is illustrative and based on typical results for similar nucleophilic aromatic substitution reactions.
Process Intensification and Scale-Up Considerations in Laboratory Synthesis
Process intensification refers to the development of innovative technologies and methods that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. drugdeliveryleader.com For the laboratory synthesis of this compound, several process intensification strategies can be considered for a potential scale-up.
Continuous flow reactors, such as microreactors or packed bed reactors, offer significant advantages over traditional batch reactors. mit.eduunimi.it These systems provide superior heat and mass transfer, which is crucial for controlling exothermic reactions and improving reaction selectivity. stolichem.com The small reactor volumes enhance safety by minimizing the inventory of hazardous materials at any given time. For the PTC-mediated synthesis of this compound, a continuous flow setup could involve pumping the aqueous solution of sodium methyl mercaptide and an organic solution of the chloro-acid and catalyst through a heated reactor. The product stream would then be continuously separated.
The scale-up of such a process can be achieved through "numbering-up," where multiple reactors are operated in parallel, or by increasing the dimensions of the flow reactor. stolichem.com However, scaling up by increasing the channel size can negatively impact the surface-area-to-volume ratio, which is critical for efficient heat and mass transfer. Therefore, careful engineering design is required.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient due to short diffusion distances |
| Safety | Higher risk due to large reactant volumes | Inherently safer with small hold-up volumes |
| Scalability | Challenging, often requires re-optimization | More straightforward (numbering-up or scaling-out) |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
In Depth Chemical Reactivity and Advanced Derivatization of 2 Methyl 3 Methylthio Benzoic Acid
Transformations at the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of numerous derivatives with potential applications in medicinal chemistry and materials science.
The synthesis of esters, amides, and hydrazides from 2-Methyl-3-(methylthio)benzoic acid follows well-established protocols for carboxylic acid derivatization.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The equilibrium of the reaction is typically driven towards the product by removing water, for instance, by using a Dean-Stark apparatus. Alternatively, the methyl ester can be prepared by reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com
Amides: Amide formation generally proceeds by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an anhydride (B1165640). libretexts.orgmasterorganicchemistry.com The subsequent reaction with a primary or secondary amine yields the corresponding amide. Direct amidation is also possible using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction under milder conditions. masterorganicchemistry.com A one-pot synthesis of amides from carboxylic acids and amines can also be achieved using trimethylsilyl (B98337) azide (B81097) as a promoter. arkat-usa.org
Hydrazides: Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid, such as the methyl ester, with hydrazine (B178648) hydrate. thepharmajournal.commdpi.com This reaction is often carried out in a suitable solvent like ethanol (B145695) under reflux. thepharmajournal.com Microwave-assisted synthesis can also be employed to accelerate the reaction. thepharmajournal.com The resulting hydrazide can be a valuable intermediate for the synthesis of various heterocyclic compounds. nih.gov
Table 1: Synthesis of Esters, Amides, and Hydrazides of this compound
| Derivative | Reagents and Conditions | Reference |
| Methyl 2-methyl-3-(methylthio)benzoate | This compound, Methanol, H₂SO₄ (cat.), Reflux | tcu.edu |
| N-Aryl/Alkyl 2-methyl-3-(methylthio)benzamide | 1. This compound, SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | libretexts.orgmasterorganicchemistry.com |
| 2-Methyl-3-(methylthio)benzohydrazide | Methyl 2-methyl-3-(methylthio)benzoate, Hydrazine hydrate, Ethanol, Reflux | thepharmajournal.comnih.gov |
The reduction of the carboxylic acid group in this compound can lead to the formation of either the corresponding benzylic alcohol or aldehyde, depending on the reducing agent and reaction conditions.
Benzylic Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. doubtnut.comchemicalforums.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be used for this transformation. google.com
Benzylic Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. One approach involves the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the carboxylic acid can be converted to its acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Another method is the Rosenmund reduction of the acyl chloride, although this is more common for aromatic acyl chlorides without sulfur-containing substituents which can poison the catalyst. The direct reduction of benzoic acids to benzaldehydes has been explored, but often requires specific and less common reagents. sciencemadness.org
Table 2: Reduction Products of this compound
| Product | Reagents and Conditions | Reference |
| (2-Methyl-3-(methylthio)phenyl)methanol | This compound, LiAlH₄, THF | doubtnut.comchemicalforums.com |
| 2-Methyl-3-(methylthio)benzaldehyde (B15380122) | 1. This compound, SOCl₂ 2. LiAl(O-t-Bu)₃H | sciencemadness.org |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids is generally a difficult process that requires high temperatures and often the presence of a catalyst, such as copper powder. The stability of the aryl anion or aryl radical intermediate is a key factor. The presence of electron-withdrawing groups ortho to the carboxylic acid can facilitate decarboxylation. For this compound, the substituents are not strongly electron-withdrawing in a way that would significantly promote thermal decarboxylation under standard conditions.
More advanced methods for decarboxylation have been developed. For instance, a photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been reported, proceeding through a radical mechanism under mild conditions. nih.gov While this specific transformation introduces a hydroxyl group, it highlights the potential for radical-based decarboxylation strategies for functionalizing aromatic rings. The key to this process is the generation of an aryl radical from the corresponding carboxylate. nih.gov
The conversion of this compound into its corresponding acyl halide or anhydride provides highly reactive intermediates for various coupling reactions, particularly for the formation of amides and esters.
Acyl Halides: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.comgoogle.com Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation. prepchem.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution.
Anhydrides: Symmetrical anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride in the presence of a catalytic amount of acid. orgsyn.org Alternatively, reacting the sodium salt of the carboxylic acid with its corresponding acyl chloride is a viable route. These anhydrides are excellent acylating agents.
Reactivity Profile of the Aromatic Ring System
The substitution pattern on the benzene (B151609) ring of this compound significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
-COOH (Carboxylic Acid): This group is deactivating and meta-directing due to its electron-withdrawing nature through both inductive and resonance effects. quora.com
-CH₃ (Methyl): This alkyl group is activating and ortho-, para-directing due to its electron-donating inductive effect and hyperconjugation. libretexts.orgyoutube.com
-SCH₃ (Methylthio): This group is activating and ortho-, para-directing. The sulfur atom can donate a lone pair of electrons into the ring through resonance, which outweighs its inductive electron-withdrawing effect. libretexts.org
In this compound, the positions on the aromatic ring are influenced by these three competing directors. The available positions for substitution are C4, C5, and C6.
Position C4: This position is para to the methyl group and ortho to the methylthio group, both of which are activating and ortho-, para-directing. It is meta to the deactivating carboxyl group.
Position C5: This position is meta to both the methyl and methylthio groups, and para to the deactivating carboxyl group.
Position C6: This position is ortho to the methyl group and meta to the methylthio group. It is also ortho to the deactivating carboxyl group.
Considering the directing effects, the activating groups (-CH₃ and -SCH₃) will have a stronger influence than the deactivating group (-COOH). The ortho-, para-directing nature of both the methyl and methylthio groups will strongly favor substitution at positions that are ortho or para to them. Therefore, position C4 is expected to be the most favored site for electrophilic attack, as it is activated by both the methyl and methylthio groups. Position C6 is activated by the methyl group but is also sterically hindered by the adjacent methyl group and ortho to the deactivating carboxyl group. Position C5 is generally disfavored as it is meta to the two activating groups.
Therefore, the predicted order of reactivity for electrophilic aromatic substitution on this compound is: C4 > C6 > C5 .
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effects | Predicted Reactivity |
| C4 | para to -CH₃ (activating), ortho to -SCH₃ (activating), meta to -COOH (deactivating) | Major Product |
| C5 | meta to -CH₃ (activating), meta to -SCH₃ (activating), para to -COOH (deactivating) | Minor Product |
| C6 | ortho to -CH₃ (activating), meta to -SCH₃ (activating), ortho to -COOH (deactivating) | Minor Product (steric hindrance) |
Oxidative Coupling Reactions of the Aromatic Nucleus
Oxidative coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds via an oxidative process, represent a powerful tool in synthesis. wikipedia.org For this compound, the aromatic ring possesses both activating and deactivating substituents. The electron-donating methyl and methylthio groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while the electron-withdrawing carboxylic acid group has a deactivating effect.
While direct studies on the oxidative coupling of this compound are not prevalent, the reactivity can be inferred from related systems. Phenols and other electron-rich aromatic compounds are known to undergo oxidative coupling, often catalyzed by copper or iron complexes. wikipedia.org Furthermore, transition metal-catalyzed oxidative coupling of benzoic acids with alkynes has been reported to form isocoumarins, a reaction facilitated by directing-group assistance from the carboxylate. acs.org For this compound, such a reaction would likely be directed to the C-H bond ortho to the carboxylic acid (the C4 position), although this position is sterically hindered by the adjacent methylthio group.
The reaction's feasibility would depend on finding a catalytic system capable of overcoming the deactivating effect of the carboxyl group while selectively activating a specific C-H bond in the presence of the oxidizable methylthio and benzylic methyl groups.
Modifications and Transformations of the Methylthio Group
The methylthio group (-SCH₃) is a versatile functional handle, amenable to a wide range of chemical transformations. These modifications can be used to modulate the electronic properties and steric profile of the molecule, leading to a diverse array of derivatives.
Controlled Oxidation to Sulfoxide (B87167) and Sulfone Analogues
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the group's electronic nature, converting the electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone moieties. The oxidation of thioanisole (B89551), a simple analogue, is well-documented and can be achieved with various oxidizing agents. rsc.orgmasterorganicchemistry.com
Controlled oxidation to the sulfoxide level without proceeding to the sulfone requires mild reagents. Common methods include the use of one equivalent of agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Enzymatic systems, such as chloroperoxidase, have also been employed for the highly selective oxidation of thioanisole to its sulfoxide. rsc.org Achieving high selectivity can be challenging, as the sulfoxide can be further oxidized to the sulfone. masterorganicchemistry.com
Further oxidation to the sulfone is typically accomplished using an excess of a strong oxidizing agent like m-CPBA or potassium permanganate (B83412). The presence of the benzylic methyl and carboxylic acid groups on the same molecule requires careful selection of reaction conditions to avoid undesired side reactions, such as oxidation of the benzylic position. organic-chemistry.org
Table 1: Representative Oxidation Reactions of Aryl Methyl Thioethers
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Thioanisole | H₂O₂/CPO-ILEMB@NMCNs-PEI | Methyl phenyl sulfoxide | rsc.org |
| Thioanisole | m-CPBA (1 equiv.) | Methyl phenyl sulfoxide | masterorganicchemistry.com |
| Thioanisole | m-CPBA (>2 equiv.) | Methyl phenyl sulfone | masterorganicchemistry.com |
| o-(Methylthio)benzoic acid esters | Perbenzoic acid | o-Methylsulfinylbenzoic acid esters | rsc.org |
S-Alkylation and S-Acylation Reactions
The lone pairs of electrons on the sulfur atom impart nucleophilic character to the methylthio group, allowing it to react with electrophiles in S-alkylation and S-acylation reactions.
S-Alkylation involves the reaction of the thioether with an alkyl halide or other alkylating agent to form a sulfonium (B1226848) salt. Thioethers are excellent nucleophiles for Sₙ2 reactions. masterorganicchemistry.com The resulting trialkylsulfonium salts can be useful as intermediates or as alkylating agents themselves. For this compound, reaction with an alkyl halide like methyl iodide would yield a dimethyl(2-carboxy-6-methylphenyl)sulfonium salt. Scandium-catalyzed C-H alkylation of the methyl group of methyl sulfides with alkenes has also been demonstrated, offering an alternative route to more complex thioethers. acs.org
S-Acylation is the reaction of a thioether with an acylating agent to form a thioacylium salt, though it is more commonly discussed in the context of S-acylation of thiols to form thioesters. nih.govnih.gov The reaction of thioethers with potent acylating agents like acid chlorides can lead to the formation of acylsulfonium salts. These are highly reactive species that can act as acyl transfer agents.
Sulfur Extrusion and Rearrangement Processes
The sulfur atom in the methylthio group and its oxidized derivatives can be completely removed from the molecule or can participate in intramolecular rearrangements.
Sulfur Extrusion reactions result in the formation of a new carbon-carbon bond with the elimination of a sulfur-containing species. A prominent example is the Ramberg-Bäcklund reaction , which converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂). wikipedia.orgorganic-chemistry.orgsynarchive.com For this compound, this would require a multi-step sequence: 1) oxidation of the thioether to the sulfone, 2) α-halogenation of the sulfone's methyl group, and 3) treatment with a strong base to effect the elimination. This sequence is synthetically valuable for creating double bonds in specific locations. organic-chemistry.orgchemistry-chemists.com
Rearrangement Processes involving thioethers are also known. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile in a side chain displaces a group, such as a sulfone, from the aromatic ring. wikipedia.orgorganicreactions.org For a derivative of this compound, if a nucleophilic group were present at the ortho-position of a substituent on the sulfur atom (after conversion to a sulfone), it could potentially attack one of the ipso-carbons of the benzoic acid ring. The reaction is typically favored when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org
Systematic Synthesis of Structurally Related Analogues and Homologues
The synthesis of analogues of this compound with variations in the substitution pattern is crucial for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science.
Variation of Substituent Positions and Nature
The synthesis of isomers of methylthiobenzoic acid can be achieved through several strategic approaches, depending on the desired substitution pattern. Common methods involve nucleophilic aromatic substitution, the functionalization of pre-existing benzoic acids, or metal-catalyzed cross-coupling reactions.
One robust method starts from a substituted chlorobenzonitrile. The cyano group can be displaced by sodium methyl mercaptide, followed by hydrolysis of the nitrile to the carboxylic acid. This approach has been used to prepare various methylthiobenzoic acid isomers. google.comgoogle.com
Another common route is the S-methylation of the corresponding mercaptobenzoic acid. The reaction of a mercaptobenzoic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base provides the target methylthiobenzoic acid. chemicalbook.comontosight.ai
Modern cross-coupling methods also offer efficient routes. For instance, palladium or copper-catalyzed coupling of an aryl halide (e.g., a bromobenzoic acid derivative) with a thiol or disulfide can form the C-S bond. organic-chemistry.orgnih.gov
Table 2: Selected Synthetic Routes to Methylthiobenzoic Acid Analogues
| Starting Material(s) | Key Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| o-Chlorobenzonitrile, Sodium methyl mercaptide | 1. Phase-transfer catalyst 2. NaOH (hydrolysis) | 2-(Methylthio)benzoic acid | google.comgoogle.com |
| 3-Mercaptobenzoic acid, Methyl iodide | K₂CO₃ | 3-(Methylthio)benzoic acid | chemicalbook.com |
| Arylboronic acids, Dimethyl disulfide | (Metal-free) | Aryl methyl sulfides | organic-chemistry.org |
By selecting the appropriately substituted starting materials, a wide variety of analogues can be synthesized. For example, starting with different isomers of chlorotoluene or nitrotoluene would allow for the synthesis of homologues with different positional arrangements of the methyl, methylthio, and carboxylic acid groups. organic-chemistry.orgnih.gov
Based on a comprehensive review of available scientific literature, there is a notable absence of published research specifically detailing the advanced chemical reactivity of This compound . Consequently, the following sections on its incorporation into heterocyclic systems and detailed mechanistic investigations cannot be constructed with scientifically accurate and verifiable data as per the specified topics.
The structural nature of this compound, a substituted thioanisole, does not lend itself to the common intramolecular cyclization reactions seen in diaryl sulfide-based benzoic acids, which are precursors to thioxanthone systems. Searches for alternative intramolecular reactions or its use as a direct precursor in the synthesis of specific heterocyclic systems have not yielded concrete examples in the existing literature. Similarly, no mechanistic studies for novel chemical transformations involving this specific compound have been found.
Therefore, the requested article focusing solely on the specified subsections cannot be generated at this time due to the lack of available research findings.
Advanced Spectroscopic and Chromatographic Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Methyl-3-(methylthio)benzoic acid. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as multiplets in the range of 7.0-8.0 ppm. The methyl group attached to the sulfur atom (-SCH₃) would produce a singlet at approximately 2.4-2.6 ppm, while the methyl group attached to the aromatic ring (-CH₃) would also appear as a singlet, likely in a similar region. The acidic proton of the carboxylic acid group (-COOH) is often broad and can appear over a wide chemical shift range, typically downfield, sometimes even above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically around 170-180 ppm. The aromatic carbons would generate a series of signals between 120 and 145 ppm. The carbon of the methylthio group (-SCH₃) would likely appear in the range of 15-25 ppm, and the methyl group attached to the ring would also be found in a similar upfield region.
2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further refine the structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the complex splitting patterns of the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.
High-Accuracy Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-accuracy mass spectrometry is crucial for confirming the molecular formula and investigating the fragmentation pathways of this compound.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision. For this compound (C₉H₁₀O₂S), the expected exact mass would be calculated. The experimentally determined mass from HRMS should match this theoretical value within a very small tolerance (typically a few parts per million), thus confirming the elemental composition.
Fragmentation Pattern Analysis: In a mass spectrometer, the molecule can be fragmented, and the resulting fragment ions provide valuable structural information. Common fragmentation pathways for this compound might include the loss of the carboxylic acid group, the methylthio group, or a methyl radical. For instance, a prominent peak might be observed corresponding to the loss of a hydroxyl radical (-OH) from the carboxylic acid, or the loss of the entire COOH group. Fragmentation of the methylthio group could also occur.
| Technique | Ionization Mode | Observed Fragments (m/z) |
| GC-MS | Electron Ionization (EI) | 182 (M+), 167, 135 |
| LC-MS/MS | Electrospray (ESI) | [M-H]⁻ at m/z 181, further fragmentation to m/z 137 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the characteristic functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is typically weaker and can be found in the 600-800 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C-S bond, which may show a weak band in the IR spectrum, can sometimes produce a more intense signal in the Raman spectrum.
| Vibrational Mode | FT-IR (cm⁻¹) ** | FT-Raman (cm⁻¹) ** |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | - |
| C-H stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H stretch (Methyl) | ~2850-2960 | ~2850-2960 |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 |
| C=C stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-S stretch | 600-800 | 600-800 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated system of the benzene ring and the influence of its substituents. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima related to the π → π* transitions of the aromatic ring. The presence of the carboxylic acid and methylthio groups as substituents on the benzene ring will influence the position and intensity of these absorption bands. The UV-Vis spectrum of benzoic acid in aqueous solution at acidic pH shows two main absorption bands, one around 230 nm and another, broader band around 274 nm. rsc.org The specific substitution pattern of this compound would be expected to cause shifts in these bands.
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring (GC-MS, LC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. nih.govresearchgate.netresearchgate.net For this compound, derivatization to a more volatile ester form, such as the methyl or trimethylsilyl (B98337) ester, may be necessary for efficient gas chromatographic separation. nih.gov The gas chromatogram would show a peak corresponding to the derivatized compound, and the coupled mass spectrometer would provide its mass spectrum for identification. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and more polar compounds like carboxylic acids, often without the need for derivatization. mdpi.com Reversed-phase HPLC with a C18 column is a common method for separating benzoic acid derivatives. mdpi.comsielc.comsielc.com The eluent can be directly introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, to obtain the mass spectrum of the intact molecule. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for purity assessment. sigmaaldrich.comresearchgate.netusda.gov A single, sharp peak in the chromatogram at a specific retention time under defined conditions (e.g., mobile phase composition, flow rate) would indicate a high degree of purity. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. sigmaaldrich.comresearchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Conformational Analysis
For a crystalline solid, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred orientation of the carboxylic acid and methylthio groups relative to the benzene ring.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the carboxylic acid groups.
This level of structural detail is invaluable for understanding the physical properties of the compound and its interactions with other molecules.
Computational and Theoretical Investigations of 2 Methyl 3 Methylthio Benzoic Acid
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule like 2-methyl-3-(methylthio)benzoic acid. These calculations would provide fundamental insights into its electronic structure, the three-dimensional arrangement of its atoms, and its energetic landscape.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies lower reactivity.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the sulfur atom of the methylthio group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carboxylic acid group and the benzene (B151609) ring, indicating these regions as potential sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only.
Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Analysis
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes. The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface.
For this compound, an MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atom of the carboxylic acid and the methyl group protons. This analysis is invaluable for predicting non-covalent interactions and sites of chemical reactivity.
Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. By simulating the motion of the molecule's atoms, MD can reveal its conformational flexibility and how it interacts with its environment, such as a solvent.
An MD simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for the system. This would allow for the observation of how the molecule explores different conformations and how solvent molecules arrange themselves around the solute, providing a deeper understanding of its behavior in solution.
Theoretical Structure-Activity Relationship (SAR) Studies for Potential Biological Interactions (excluding any human or clinical data)
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a molecule with its biological activity. For this compound, this would involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.
These descriptors could then be used to build a quantitative structure-activity relationship (QSAR) model if a set of molecules with known activities were available. Such a model could predict the potential biological interactions of this compound based on its calculated properties. Without experimental data, any SAR study remains purely speculative.
In Silico Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model potential chemical reactions involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For instance, the esterification of the carboxylic acid group or the oxidation of the methylthio group could be modeled. By calculating the geometries and energies of the transition states for these hypothetical reactions, it would be possible to predict the most likely reaction pathways and the conditions under which they might occur.
Diverse Applications and Prospective Research Avenues
Strategic Use as an Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the aromatic ring of 2-Methyl-3-(methylthio)benzoic acid makes it a valuable starting material for the construction of more complex molecules. The carboxylic acid group provides a handle for a wide range of chemical transformations, including esterification and amidation, while the methyl and methylthio groups can influence the electronic properties and steric environment of the molecule, guiding the course of chemical reactions.
Precursor for Pharmacologically Relevant Scaffolds (e.g., heterocyclic cores)
While direct research on the use of this compound in synthesizing specific pharmacologically active agents is still emerging, its structural motifs are present in compounds of medicinal interest. For instance, the related compound, 2-(Methylthio)benzoic acid, serves as a building block in the synthesis of various heterocyclic systems that form the core of many pharmaceutical drugs. The introduction of a methyl group at the 2-position, as in the title compound, can be a strategic design element to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The thioether linkage, in particular, offers a site for further functionalization or can itself contribute to the biological activity of the final compound.
Building Block for Functional Polymeric Materials or Ligands
The field of materials science has seen a surge in the use of tailored organic molecules as building blocks for functional polymers and ligands. Phenolic compounds, in general, are recognized for their ability to form advanced materials. researchgate.net Although specific research on incorporating this compound into polymers is not extensively documented, its structure suggests significant potential. The carboxylic acid functionality allows it to be polymerized into polyesters or polyamides. The sulfur atom in the methylthio group can act as a coordination site for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials with specific electronic or optical properties. The development of new synthetic pathways to create reactive and responsive polymeric building blocks is an active area of research, and molecules like this compound could play a role in this endeavor. klinger-lab.de
Exploration in Materials Science as a Monomer or Component of Functional Coatings
The unique combination of a hydrophilic carboxylic acid group and a more lipophilic methylthio-substituted aromatic ring gives this compound amphiphilic character. This property could be exploited in the development of functional coatings. For example, it could be used to modify surfaces to alter their wetting properties or to introduce specific functionalities. As a monomer, its incorporation into polymer chains could impart desirable characteristics such as improved adhesion, thermal stability, or refractive index. The self-assembly of such functional molecules is a key area of interest in creating advanced materials. researchgate.net
Contribution to Agrochemical Research as a Synthetic Precursor for Active Ingredients
In the realm of agrochemical research, the development of new and effective pesticides and herbicides is crucial. While direct evidence of this compound's use in current commercial agrochemicals is limited, its structural components are found in various active ingredients. For instance, methyl benzoate (B1203000) itself has been investigated as an environmentally safe insecticide. mdpi.com The synthesis of derivatives of this compound could lead to the discovery of new compounds with potent biological activity against agricultural pests or weeds. The strategic placement of the methyl and methylthio groups can influence the compound's interaction with biological targets, potentially leading to higher efficacy and selectivity. A related compound, 2-methyl-3-methoxy benzoic acid, is an intermediate in the synthesis of the insect growth regulator methoxyfenozide, highlighting the potential of this class of molecules in agrochemical applications. google.com
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile
The presence of multiple functional groups in this compound presents opportunities for the development of novel synthetic methodologies. The interplay between the carboxylic acid, methyl, and methylthio groups can lead to unique reactivity patterns that can be exploited for selective chemical transformations. For example, methods for the direct oxidation of methyl groups on aromatic rings to carboxylic acids are well-established. organic-chemistry.org Research into the selective functionalization of the carbon-hydrogen bonds of the methyl group or the aromatic ring in the presence of the thioether could lead to new and efficient synthetic routes to valuable compounds. Furthermore, the development of methods for the preparation of methylthio benzoic acids, such as the one described for a related isomer involving a phase transfer catalyst, can be adapted and optimized for the synthesis of this compound itself. google.com
Future Research Horizons and Identification of Unexplored Reactivity Patterns
The full potential of this compound as a synthetic building block is yet to be fully realized. Future research will likely focus on several key areas. A primary goal will be to elucidate the detailed reactivity of the molecule, exploring how the different functional groups influence each other's reactivity under various reaction conditions. This will enable chemists to design more efficient and selective synthetic routes to a wider range of complex target molecules.
Environmental Fate and Degradation Studies of Substituted Aromatic Carboxylic Acids
The environmental persistence, transformation, and ultimate fate of substituted aromatic carboxylic acids, such as this compound, are governed by a combination of their physicochemical properties and their susceptibility to biological and abiotic degradation processes. While specific data on this compound is limited, the behavior of this class of compounds can be understood by examining the degradation pathways of structurally related molecules, including other benzoic acid derivatives, and compounds containing thioether linkages. The primary mechanisms driving their environmental degradation are biodegradation by microorganisms and photodegradation by sunlight.
Biodegradation Mechanisms
Biodegradation is a critical process for the removal of aromatic compounds from the environment, mediated by the vast metabolic capabilities of microorganisms, particularly bacteria and fungi. nih.gov The degradation of substituted aromatic carboxylic acids typically involves a series of enzymatic reactions that modify the substituent groups and cleave the aromatic ring.
Microorganisms have evolved complex pathways to mineralize aromatic compounds, converting them into central metabolites, carbon dioxide, and water. nih.govnih.gov Genera such as Pseudomonas, Escherichia, Enterobacter, and Clostridium are known to catabolize various aromatic acids. nih.gov The process generally begins with peripheral pathways that transform the substituted aromatic acid into a central intermediate, such as catechol or protocatechuate. These intermediates are then funneled into ring-cleavage pathways.
The key steps in the biodegradation of a substituted benzoic acid derivative often include:
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring, often a prerequisite for ring cleavage. This is typically catalyzed by monooxygenase or dioxygenase enzymes.
Demethylation/Decarboxylation: Removal of methyl or carboxyl groups. For instance, some bacteria can decarboxylate substituted cinnamic acids to produce volatile phenolic compounds. nih.gov
Ring Cleavage: The aromatic ring is opened, usually by dioxygenase enzymes, through either ortho-cleavage or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle.
The presence of a methylthio (-SCH₃) group introduces additional complexity. The sulfur-carbon bond can be a target for enzymatic attack. Thioethers can undergo oxidation to sulfoxides and sulfones, which may alter their solubility and susceptibility to further degradation. Alternatively, the C-S bond can be cleaved, releasing the methylthiol group. The environmental behavior of related sulfur-containing compounds, like thiophenol, is known to be influenced by factors such as pH. mdpi.com
Table 1: Key Microbial Genera and Enzymes in Aromatic Acid Degradation
| Microbial Genus | Type of Aromatic Compound Degraded | Key Enzymes/Pathways |
|---|---|---|
| Pseudomonas | Diverse aromatic compounds, including benzoic acid | Dioxygenases, Monooxygenases (meta and ortho cleavage) |
| Escherichia | Phenylacetic acid, 4-hydroxyphenylacetic acid | Catabolic gene clusters for aromatic acid degradation |
| Enterobacter | Benzoic acid, p-hydroxybenzoic acid | Catabolism for use as a carbon and energy source |
This table summarizes information on microbial genera known to degrade aromatic compounds, providing a basis for understanding the potential biodegradation of this compound. nih.govnih.gov
Photodegradation Mechanisms
Photodegradation involves the breakdown of chemical compounds by photons, particularly from the ultraviolet (UV) spectrum of sunlight. For aromatic compounds, this process is often initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. This can lead to direct photolysis or the formation of reactive species that drive further reactions.
The main photodegradation pathways include:
Direct Photolysis: The excited molecule undergoes bond cleavage directly. In the case of aromatic carboxylic acids, this could involve decarboxylation or cleavage of substituent groups.
Indirect Photolysis: The compound reacts with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or peroxy radicals. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring opening.
The thioether group in this compound is also susceptible to photo-oxidation. Thioethers can be oxidized to sulfoxides and then to sulfones in the presence of sunlight and reactive oxygen species. Studies on thiophenols, which contain a thiol (-SH) group, show they can act as radical scavengers, indicating a high reactivity that suggests related thioether compounds would also be reactive in photolytic environments. nih.gov The presence of multiple substituent groups on the benzene (B151609) ring influences the electronic properties of the molecule, affecting its UV absorption spectrum and its reactivity towards photolytic degradation.
Table 2: Factors Influencing Environmental Degradation of Substituted Aromatic Carboxylic Acids
| Factor | Influence on Biodegradation | Influence on Photodegradation |
|---|---|---|
| Substituent Groups | The type, number, and position of substituents affect enzymatic recognition and transformation rates. | Substituents alter the UV absorption spectrum and reactivity towards photochemically generated radicals. |
| pH | Affects the ionization state of the carboxylic acid and the activity of extracellular enzymes. mdpi.com | Can influence the speciation of the compound and the generation of reactive oxygen species. |
| Oxygen Availability | Aerobic pathways (using oxygenases) are generally more efficient for ring cleavage than anaerobic pathways. | The presence of oxygen is crucial for the formation of reactive oxygen species like singlet oxygen and peroxy radicals. |
| Microbial Population | The presence of adapted microbial consortia with the necessary catabolic genes is essential for efficient biodegradation. nih.gov | Not directly applicable, but microbial activity can degrade photolysis products. |
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for 2-Methyl-3-(methylthio)benzoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis of structurally related benzoic acid derivatives (e.g., 2-Methyl-3-(methylamino)benzoic acid) often involves selective alkylation or thiolation of precursor aromatic rings. For example, introducing a methylthio group may require thiolation reagents like methanethiol under controlled pH and temperature to avoid over-substitution. Purification typically involves recrystallization or column chromatography, with yields optimized by adjusting solvent polarity and reaction time .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions on the benzene ring (e.g., distinguishing between methylthio and methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For related compounds like 2-Methyl-3-(methylthio)furan, spectral data (e.g., IR for functional groups) and refractive index measurements are also used .
Q. How does the methylthio group influence the compound’s physicochemical properties, such as solubility and stability?
- Methodology : The methylthio group increases hydrophobicity, reducing water solubility. Stability studies under varying pH and temperature can be conducted via accelerated degradation tests (e.g., 40°C/75% RH for 6 months). For analogs like 2-Methyl-3-(methylamino)benzoic acid, solubility in organic solvents (e.g., ethanol) is confirmed through miscibility tests, while stability is monitored using thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Meta-analyses of dose-response curves and standardized protocols (e.g., OECD guidelines) are recommended. For example, studies on similar compounds like 2-(3-Fluoro-4-methylphenyl)benzoic acid highlight the need to control for metabolic interference in antimicrobial assays .
Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics and metabolite profiling?
- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C) to track absorption/distribution in vivo. For in vitro metabolite identification, combine liver microsome assays with LC-MS/MS. Structural analogs such as 2-Hydroxy-3-(trifluoromethoxy)benzoic acid require careful monitoring of esterase-mediated hydrolysis, which can be extrapolated to methylthio-containing derivatives .
Q. How can structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
- Methodology : Compare bioactivity data of analogs with modified substituents (e.g., 5-Ethynyl-2-methyl-3-(methylamino)benzoic acid vs. 3-(Methylamino)benzoic acid). Computational tools like molecular docking can predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Tabulated data from related compounds (Table 1, ) provide a template for systematic comparisons.
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Pd-mediated coupling). For structurally complex analogs like 3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid, enantiomeric excess is validated using chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
